molecular formula C11H6F4O B11874240 1-Fluoro-2-(trifluoromethoxy)naphthalene

1-Fluoro-2-(trifluoromethoxy)naphthalene

Cat. No.: B11874240
M. Wt: 230.16 g/mol
InChI Key: ZOECJDAOCFANFD-UHFFFAOYSA-N
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Description

1-Fluoro-2-(trifluoromethoxy)naphthalene is a fluorinated aromatic compound that serves as a versatile building block in organic synthesis and medicinal chemistry research. The strategic incorporation of both fluorine and trifluoromethoxy substituents on the naphthalene ring system can significantly alter the molecule's electronic properties, metabolic stability, and lipophilicity, which are key parameters in the design of bioactive molecules . As a result, this compound is of high value in the development of new pharmaceuticals and agrochemicals, particularly as a scaffold for creating libraries of compounds for structure-activity relationship (SAR) studies. Researchers also utilize such specialized fluorinated naphthalenes in the synthesis of advanced materials, including liquid crystals and polymers, where the presence of fluorine can enhance thermal and chemical stability . The compound should be handled by experienced personnel in a controlled laboratory setting. For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H6F4O

Molecular Weight

230.16 g/mol

IUPAC Name

1-fluoro-2-(trifluoromethoxy)naphthalene

InChI

InChI=1S/C11H6F4O/c12-10-8-4-2-1-3-7(8)5-6-9(10)16-11(13,14)15/h1-6H

InChI Key

ZOECJDAOCFANFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2F)OC(F)(F)F

Origin of Product

United States

Reactivity and Organic Transformations of 1 Fluoro 2 Trifluoromethoxy Naphthalene

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. The regiochemical outcome of such reactions on substituted naphthalenes is governed by the electronic and steric effects of the existing substituents.

Directing Effects of Fluoro and Trifluoromethoxy Groups on the Naphthalene (B1677914) Core

The directing effects of substituents on the naphthalene ring are more complex than on a simple benzene (B151609) ring. However, the fundamental principles of activating and deactivating groups still apply. libretexts.org

Fluoro Group: The fluorine atom is an interesting case. Due to its high electronegativity, it is inductively electron-withdrawing, which deactivates the ring towards electrophilic attack. libretexts.org However, it can also act as a π-donor through resonance, donating a lone pair of electrons to the aromatic system. libretexts.org In electrophilic aromatic substitution, this resonance effect directs incoming electrophiles to the ortho and para positions. For a substituent at the 1-position of naphthalene, this would primarily direct to the 2- and 4-positions.

Trifluoromethoxy Group (-OCF₃): The trifluoromethoxy group is strongly electron-withdrawing due to the powerful inductive effect of the three fluorine atoms. This effect significantly deactivates the aromatic ring towards electrophilic attack. Unlike the methoxy (B1213986) group (-OCH₃), which is a strong activating group due to resonance, the oxygen lone pair donation in the -OCF₃ group is significantly diminished by the fluorine atoms' electron withdrawal. This group is generally considered a meta-director in benzene systems, although its directing effects on a naphthalene core can be more nuanced. The presence of multiple trifluoromethyl groups has been shown to increase the sensitivity of the naphthalene ring to the electronic effects of other substituents. nih.gov

In 1-fluoro-2-(trifluoromethoxy)naphthalene, the fluorine at C1 would tend to direct incoming electrophiles to the 4-position (para) and the 2-position (ortho), which is already occupied. The strongly deactivating trifluoromethoxy group at C2 would primarily direct to positions meta to it, which are the 4- and 7-positions.

Regiochemical Control in Electrophilic Substitution Pathways

The regiochemical outcome of electrophilic substitution on this compound is a result of the competing directing effects of the two substituents. Generally, substitution occurs more readily at the 1-position (α-position) of naphthalene than the 2-position (β-position) because the intermediate for 1-substitution is better stabilized by resonance. libretexts.orgonlineorganicchemistrytutor.com

In this specific molecule, the 1-position is already substituted. The fluorine atom at C1 activates the 4-position for electrophilic attack through resonance. The trifluoromethoxy group at C2 deactivates the entire ring but would direct to the 4-position as one of its meta positions. Therefore, it is highly probable that electrophilic attack will occur at the 4-position of the naphthalene ring.

Reaction Type Predicted Major Product Rationale
Nitration (HNO₃/H₂SO₄)1-Fluoro-4-nitro-2-(trifluoromethoxy)naphthaleneThe nitro group will preferentially add to the activated 4-position. youtube.com
Halogenation (Br₂/FeBr₃)4-Bromo-1-fluoro-2-(trifluoromethoxy)naphthaleneThe bromine electrophile will attack the electron-rich 4-position.
Friedel-Crafts Acylation (RCOCl/AlCl₃)4-Acyl-1-fluoro-2-(trifluoromethoxy)naphthaleneThe acyl group will substitute at the 4-position, influenced by both substituents. youtube.com

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAᵣ) is a key reaction for aryl halides, particularly those with electron-withdrawing groups.

Displacement of Fluorine by Nucleophiles in Fluoronaphthalenes

Fluorine is generally a poor leaving group in nucleophilic substitution reactions at sp³-hybridized carbons. cas.cn However, in aromatic systems, especially those activated by electron-withdrawing groups, fluorine can be an excellent leaving group. chemistrysteps.com In fact, for nucleophilic aromatic substitution, the reactivity order of halogens is often F > Cl > Br > I, which is the reverse of the order seen in Sₙ1 and Sₙ2 reactions. chemistrysteps.com This is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring, which is facilitated by the high electronegativity of fluorine. chemistrysteps.com

The presence of the strongly electron-withdrawing trifluoromethoxy group at the ortho position (C2) will significantly activate the C1 position for nucleophilic attack, facilitating the displacement of the fluorine atom. A variety of nucleophiles, including alkoxides, amides, and organometallic reagents, can displace fluorine from activated fluoronaphthalenes. researchgate.netelsevierpure.com

Mechanistic Considerations in Nucleophilic Substitution on Naphthalene Systems

The most common mechanism for nucleophilic aromatic substitution is the SₙAr mechanism, which proceeds through a two-step addition-elimination process. chemistrysteps.com

Addition: The nucleophile attacks the carbon atom bearing the leaving group (in this case, the fluorine at C1), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. chemistrysteps.com The electron-withdrawing trifluoromethoxy group at C2 is crucial for stabilizing this intermediate by delocalizing the negative charge.

Elimination: The leaving group (fluoride ion) is expelled, and the aromaticity of the naphthalene ring is restored.

The rate of this reaction is typically dependent on the first step, the nucleophilic addition. Therefore, factors that stabilize the Meisenheimer complex, such as the presence of strong electron-withdrawing groups, will increase the reaction rate. chemistrysteps.com

Nucleophile Product of Substitution Reaction Conditions
Sodium Methoxide (NaOMe)1-Methoxy-2-(trifluoromethoxy)naphthaleneTypically in methanol (B129727) or a polar aprotic solvent. elsevierpure.com
Ammonia (B1221849) (NH₃)1-Amino-2-(trifluoromethoxy)naphthaleneOften requires elevated temperature and pressure.
Grignard Reagents (RMgX)1-Alkyl/Aryl-2-(trifluoromethoxy)naphthaleneCan occur with unprotected naphthoic acids. researchgate.net

Reduction and Oxidation Reactions of Fluorinated Naphthalenes

The reactivity of fluorinated naphthalenes in reduction and oxidation reactions is influenced by the substituents and the inherent properties of the naphthalene ring system.

Reduction: The reduction of naphthalene and its derivatives can lead to various hydrogenated products, such as dihydronaphthalene (dialin), tetrahydronaphthalene (tetralin), and decahydronaphthalene (B1670005) (decalin). researchgate.net Catalytic hydrogenation is a common method for these transformations. The presence of substituents can influence the regioselectivity of the reduction, with hydrogenation often occurring on the less substituted ring. researchgate.net In the case of this compound, reduction would likely occur on the substituted ring to alleviate steric strain and electronic effects, although specific studies are needed to confirm this. Chemical reduction using dissolving metals, such as sodium in liquid ammonia (Birch reduction), can also be employed. researchgate.net

Oxidation: The oxidation of naphthalene can yield various products, including naphthoquinones and phthalic anhydride, depending on the oxidizing agent and reaction conditions. researchgate.netepa.gov Common oxidizing agents include chromyl chloride, pyridinium (B92312) fluorochromate, and ozone. researchgate.net The presence of the deactivating trifluoromethoxy group would likely make the substituted ring more resistant to oxidation compared to an unsubstituted naphthalene. Oxidation, if it occurs, might preferentially attack the unsubstituted ring. The oxidation of naphthalene by OH radicals in the atmosphere has been studied in detail, leading to a variety of oxygenated products. copernicus.org

Reaction Reagents Potential Products
Catalytic HydrogenationH₂, Pd/C1-Fluoro-2-(trifluoromethoxy)-1,2,3,4-tetrahydronaphthalene
OxidationCrO₃, H₂SO₄Products of ring opening or quinone formation on the unsubstituted ring.

Transition Metal-Catalyzed Reactions Involving this compound as a Substrate

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and related transformations, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound, the key to its utility as a substrate lies in the selective activation of the C-F bond.

A comprehensive search of chemical literature and databases reveals a notable lack of specific examples detailing the use of this compound as a substrate in transition metal-catalyzed reactions. This suggests that this particular area of its chemistry remains largely unexplored or unpublished. However, the general principles of reactivity for fluoro-aromatic compounds in such reactions provide a strong basis for predicting its behavior.

General Reactivity Trends and Potential Transformations:

The reactivity of aryl fluorides in palladium-catalyzed cross-coupling reactions is generally lower than that of the corresponding aryl chlorides, bromides, and iodides. This is due to the high strength of the C-F bond. However, significant advancements in catalyst design, particularly the development of electron-rich and sterically hindered phosphine (B1218219) ligands, have enabled the successful coupling of a wide range of aryl fluorides.

For this compound, a primary consideration would be the regioselectivity of the coupling reaction. The electronic effects of the trifluoromethoxy group (-OCF3) would play a crucial role. The -OCF3 group is strongly electron-withdrawing, which can influence the reactivity of the adjacent C-F bond.

Potential Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. In a hypothetical reaction, this compound could be coupled with an arylboronic acid in the presence of a palladium catalyst and a base. The choice of catalyst system would be critical to achieve efficient activation of the C-F bond.

Table 1: Hypothetical Suzuki-Miyaura Coupling of this compound

EntryArylboronic AcidCatalyst System (Exemplary)ProductPotential Yield
1Phenylboronic acidPd(OAc)2 / SPhos1-Phenyl-2-(trifluoromethoxy)naphthaleneModerate to High
24-Methoxyphenylboronic acidPd2(dba)3 / XPhos1-(4-Methoxyphenyl)-2-(trifluoromethoxy)naphthaleneModerate to High
33-Thienylboronic acid[Pd(allyl)Cl]2 / RuPhos1-(Thiophen-3-yl)-2-(trifluoromethoxy)naphthaleneModerate

Note: This table is illustrative and based on general knowledge of Suzuki-Miyaura reactions of aryl fluorides. Actual yields would depend on optimized reaction conditions.

Potential Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination allows for the formation of C-N bonds. Coupling this compound with various amines would provide access to a range of N-arylated products. Similar to the Suzuki-Miyaura coupling, specialized catalyst systems are required to overcome the inertness of the C-F bond.

Table 2: Hypothetical Buchwald-Hartwig Amination of this compound

EntryAmineCatalyst System (Exemplary)ProductPotential Yield
1MorpholinePd(OAc)2 / BrettPhos4-(2-(Trifluoromethoxy)naphthalen-1-yl)morpholineModerate to High
2AnilinePd2(dba)3 / RuPhosN-Phenyl-2-(trifluoromethoxy)naphthalen-1-amineModerate
3Benzylamine[Pd(allyl)Cl]2 / tBuXPhosN-Benzyl-2-(trifluoromethoxy)naphthalen-1-amineModerate to High

Note: This table is illustrative and based on general knowledge of Buchwald-Hartwig amination of aryl fluorides. Actual yields would depend on optimized reaction conditions.

Computational and Theoretical Investigations of 1 Fluoro 2 Trifluoromethoxy Naphthalene

Quantum Chemical Calculations (DFT, TD-DFT)

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful quantum chemical tools used to investigate the properties of molecules. For 1-fluoro-2-(trifluoromethoxy)naphthalene, these methods offer a deep dive into its electronic makeup and behavior.

Electronic Structure Analysis (HOMO-LUMO, Orbital Interactions)

The electronic properties of this compound are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the gap between them are crucial in determining the molecule's reactivity and kinetic stability.

The presence of both a fluorine atom and a trifluoromethoxy group on the naphthalene (B1677914) core significantly influences the electronic distribution. The fluorine atom acts as a moderate π-electron-donating group through resonance, while also being strongly electron-withdrawing through the inductive effect. The trifluoromethoxy group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms.

These substituent effects lead to a notable stabilization of both the HOMO and LUMO energy levels compared to unsubstituted naphthalene. The HOMO is primarily localized on the naphthalene ring, while the LUMO is also distributed across the aromatic system but with significant contributions from the substituted positions. The energy gap between the HOMO and LUMO is a key parameter in determining the molecule's electronic excitation properties and its reactivity in chemical reactions.

Compound HOMO Energy (eV) LUMO Energy (eV) Energy Gap (eV)
Naphthalene-5.75-1.004.75
1-Fluoronaphthalene (B124137)-5.95-1.154.80
This compound-6.20-1.504.70

Note: The data in this table is illustrative and based on general trends observed in substituted naphthalenes. Actual values may vary depending on the computational method and basis set used.

Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is mapped onto the electron density surface, with different colors representing varying electrostatic potentials.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods, particularly TD-DFT, are instrumental in predicting the spectroscopic properties of molecules, such as their UV-Vis, IR, and NMR spectra. These predictions can be correlated with experimental data to validate the computational models and provide a more profound understanding of the molecule's structure and electronic transitions.

For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) in its UV-Vis spectrum, which correspond to electronic transitions between molecular orbitals. The calculated spectrum can be compared with experimentally obtained spectra to confirm the accuracy of the theoretical model. Similarly, the vibrational frequencies from DFT calculations can be correlated with experimental IR and Raman spectra, and calculated NMR chemical shifts can be compared with experimental NMR data.

Reaction Mechanism Elucidation and Transition State Studies

Computational chemistry provides a powerful platform for investigating the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies.

Energetics of Regioselective Metalation Processes in Trifluoromethoxynaphthalenes

Metalation is a crucial reaction for the functionalization of aromatic compounds. In trifluoromethoxynaphthalenes, the position of metalation is directed by the electronic and steric effects of the substituents. DFT calculations can be employed to determine the relative energies of the possible metalated intermediates and the transition states leading to their formation.

In the case of this compound, metalation is expected to occur preferentially at the positions ortho to the directing groups. The fluorine and trifluoromethoxy groups will influence the acidity of the adjacent protons, thereby directing the metalating agent. Computational studies can quantify these effects and predict the most likely site of metalation. For instance, the regioselectivity of metalation of functionalized aromatics can be dramatically influenced by the presence of Lewis acids, a phenomenon that can be rationalized through computational modeling of the reaction intermediates and transition states. nih.gov

Pathways for Nucleophilic and Electrophilic Reactions on Naphthalene Systems

The substituted naphthalene ring of this compound is susceptible to both nucleophilic and electrophilic attack, with the regioselectivity governed by the directing effects of the fluoro and trifluoromethoxy substituents.

Nucleophilic Aromatic Substitution (SNA_r): The presence of the strongly electron-withdrawing trifluoromethoxy group activates the naphthalene ring towards nucleophilic attack. The fluorine atom can act as a leaving group in SNA_r reactions. Computational studies can model the reaction pathway, including the formation of the Meisenheimer intermediate and the subsequent elimination of the leaving group, to predict the most favorable reaction sites. Research on other fluoroaromatic compounds has shown that the fluorine atom's reactivity in SNA_r is a key factor in synthetic strategies. nih.gov

Structure-Property Relationships through Computational Modeling

Computational modeling serves as a powerful tool to predict and understand the relationship between a molecule's structure and its macroscopic properties. For this compound, density functional theory (DFT) calculations on analogous molecules can provide significant insights into its electronic characteristics and how its molecular architecture influences intermolecular interactions.

The electronic properties of this compound are primarily dictated by the interplay of the electron-withdrawing fluorine atom and the complex electronic nature of the trifluoromethoxy group attached to the naphthalene ring system.

The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I) on the aromatic ring. This generally leads to a stabilization of the molecular orbitals, resulting in lower Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This effect can be seen in studies of fluorinated aromatic compounds. researchgate.netacs.org

The combined presence of both a fluoro and a trifluoromethoxy group at adjacent positions (ortho) on the naphthalene ring is expected to result in a molecule with a significantly lowered HOMO and LUMO energy compared to unsubstituted naphthalene. This would increase the ionization potential and electron affinity of the molecule. The dipole moment of the molecule is anticipated to be significant due to the presence of the highly electronegative F and OCF₃ groups.

To illustrate the expected electronic properties, the following table presents data from DFT calculations on related molecules.

CompoundHOMO (eV)LUMO (eV)Dipole Moment (Debye)
Naphthalene-6.13-1.370
Anisole (Methoxybenzene)-5.58-0.291.36
TrifluoromethoxybenzeneNot explicitly found in searchesNot explicitly found in searches~2.56

Note: Specific HOMO/LUMO values for trifluoromethoxybenzene were not consistently available in the searched literature. The dipole moment is an estimated value based on computational studies.

The specific arrangement of the fluorine and trifluoromethoxy substituents on the naphthalene core significantly influences how the molecules pack in the solid state and their capacity for intermolecular electron transfer. These factors are critical for applications in organic electronics.

The introduction of fluorine and trifluoromethoxy groups can lead to specific intermolecular interactions, such as C-H···F and C-H···O hydrogen bonds, which can direct the crystal packing. nih.govnih.gov Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular contacts. nih.govnih.gov For substituted naphthalenes, C···H/H···C and H···H contacts often dominate the crystal packing, with contributions from heteroatom contacts (like O···H and F···H) guiding the specific arrangement. nih.gov

The planarity of the naphthalene system and the orientation of the substituents will affect the π-π stacking interactions, which are crucial for efficient intermolecular electron transfer. The bulky trifluoromethoxy group, depending on its rotational conformation relative to the naphthalene plane, can introduce steric hindrance that influences the packing motif. researchgate.net Theoretical analyses of intermolecular interactions in naphthalene diimide-pyrene complexes have shown that rotational angles between aromatic units are critical in determining the stability of the packed structure. acs.org

The rate of intermolecular electron transfer in organic materials is dependent on both the electronic coupling between adjacent molecules and the reorganization energy. The molecular architecture directly impacts the electronic coupling through the spatial overlap of the frontier molecular orbitals (HOMOs for hole transfer, LUMOs for electron transfer). A packing arrangement that facilitates significant orbital overlap will promote efficient charge transfer. While direct computational data on the intermolecular electron transfer parameters for this compound is unavailable, studies on other naphthalene derivatives highlight the importance of these architectural effects. ijcce.ac.ir

The following table summarizes the types of intermolecular contacts and their typical contributions as determined by Hirshfeld surface analysis for substituted aromatic compounds, which can be considered analogous to what would be expected for this compound.

Interaction TypeTypical Contribution to Hirshfeld Surface
H···H40-65%
C···H/H···C25-40%
O···H/H···O5-15%
F···H/H···FVariable, depends on accessibility
C···C (π-π stacking)Variable, depends on packing

This table is a generalized representation based on data from various substituted naphthalene and aromatic compounds. nih.govnih.gov

Applications of 1 Fluoro 2 Trifluoromethoxy Naphthalene As a Chemical Building Block and in Functional Materials

Role in Advanced Organic Synthesis

Fluorinated naphthalenes serve as versatile intermediates in the synthesis of more complex molecules for medicine and agriculture.

The strategic placement of fluorine on a naphthalene (B1677914) ring transforms it into a valuable building block. For instance, 1-fluoronaphthalene (B124137) , a simpler analogue, is a well-established precursor. Its synthesis is typically achieved from 1-naphthylamine (B1663977) through a diazotization reaction, followed by decomposition of the resulting diazonium salt in the presence of a fluoride (B91410) source, such as fluoroboric acid. chemicalbook.comgoogle.comgoogle.com This process yields a key intermediate that can be further functionalized.

The incorporation of fluorine into active pharmaceutical ingredients (APIs) and agrochemicals is known to enhance properties such as metabolic stability, bioavailability, and binding affinity. acs.org While there are no specific examples linking 1-Fluoro-2-(trifluoromethoxy)naphthalene to this field, the simpler intermediate 1-fluoronaphthalene is crucial in the synthesis of the antidepressant drug duloxetine, highlighting the importance of such fluorinated scaffolds. google.com The trifluoromethyl group, in particular, is found in numerous successful pharmaceuticals and agrochemicals due to its ability to increase lipophilicity and block metabolic degradation. acs.org

Future Research Directions and Challenges

Development of Novel Synthetic Routes for Enhanced Selectivity and Sustainability

A primary hurdle in the study of 1-Fluoro-2-(trifluoromethoxy)naphthalene is the development of an efficient and regioselective synthetic pathway. Introducing two distinct fluorine-containing functional groups onto adjacent positions of a naphthalene (B1677914) ring is a non-trivial synthetic challenge that requires precise control.

Future research must move beyond traditional methods, which often involve harsh conditions, expensive reagents, or multiple, low-yielding steps. chemrevlett.com For instance, the synthesis of aryl trifluoromethyl ethers has historically involved sequences of chlorination and fluorination with aggressive reagents like antimony trifluoride. beilstein-journals.org Similarly, direct trifluoromethylation can necessitate costly reagents and specialized equipment. acs.org

Promising future directions for a more sustainable and selective synthesis include:

Modern Cross-Coupling and C-H Functionalization: Exploring advanced, transition-metal-catalyzed reactions could provide a direct and elegant route. Methodologies that allow for the late-stage, site-specific introduction of fluoro and trifluoromethoxy groups onto a pre-formed naphthalene core are highly desirable.

Novel Reagent Development: Research into new, milder, and more selective fluorinating and trifluoromethoxylating agents is critical. The development of reagents like O-(trifluoromethyl)dibenzofuranium salts represented a step forward, though challenges related to their preparation and stability remain. nih.gov

Mechanochemistry: A move towards solvent-free or low-solvent reaction conditions, such as those offered by mechanochemistry (ball-milling), could significantly enhance the sustainability of the synthesis. rsc.org This approach has shown success in the synthesis of other functionalized naphthalenes, offering advantages like shorter reaction times and the avoidance of bulk solvents. rsc.org

Biocatalysis: The use of engineered enzymes, or "trifluoromethylases," presents a frontier for organofluorine synthesis. acs.org While still an emerging field, developing an enzyme to catalyze the formation of such a specific substitution pattern could offer unparalleled selectivity and sustainability. acs.org

A comparison of synthetic approaches for related fluorinated aromatics highlights the need for innovation.

Table 1: Comparison of Synthetic Methodologies for Fluorinated Aromatics

Method Typical Reagents Advantages Challenges & Future Directions
Nucleophilic Fluorination CsF, TBAF Availability of reagents. Requires activated precursors; limited scope.
Electrophilic Fluorination Selectfluor, N-FSI Milder conditions for some substrates. Reagent cost; regioselectivity can be poor.
Trifluoromethylation Togni reagents, Umemoto reagents Direct introduction of CF3 group. Stoichiometric use of expensive reagents.
O-Trifluoromethylation CCl4/HF, Togni's reagent II Access to -OCF3 group. chemrevlett.com Harsh conditions; catalyst-free methods are still limited. chemrevlett.com

| Mechanochemistry | Basic alumina, neat conditions | Solvent-free; rapid; sustainable. rsc.org | Substrate scope needs to be expanded for complex fluorinations. rsc.org |

Expansion of Computational Studies for Predictive Modeling of Reactivity and Materials Performance

Given the current lack of extensive empirical data, computational chemistry is an indispensable tool for predicting the properties and behavior of this compound. In silico studies can guide synthetic efforts and identify promising applications before committing significant laboratory resources.

Future computational research should focus on several key areas:

Quantum Chemical Calculations: Employing methods like Density Functional Theory (DFT) and post-Hartree-Fock methods (e.g., MP2, CCSD(T)) can provide deep insights. researchgate.net Research on other naphthalene derivatives has shown that DFT functionals like M06-2X and B3LYP can accurately predict electronic properties and reactivity. researchgate.netclemson.edu For this compound, these calculations can determine its three-dimensional structure, electrostatic potential surface, and frontier molecular orbital (HOMO-LUMO) energies, which are crucial for understanding its chemical reactivity and photophysical properties.

Reactivity and Mechanistic Studies: Computational modeling can be used to predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of functionalization reactions. Modeling reaction pathways and transition states can help optimize reaction conditions for novel synthetic routes, making the process more efficient and predictable.

Materials Performance Simulation: The unique electronic nature of the C-F and C-OCF3 bonds suggests potential applications in materials science. numberanalytics.com Computational models can predict how molecules might self-assemble in the solid state, their potential for forming liquid crystalline phases, and their charge transport properties. researchgate.net This is particularly relevant as fluorination is a known strategy for developing n-type organic semiconductors by lowering LUMO energy levels. researchgate.netnih.gov

Table 2: Key Parameters for Computational Modeling of Naphthalene Derivatives

Parameter Significance Relevant Computational Method
Molecular Geometry Determines steric interactions and packing DFT (e.g., B3LYP/6-31G*)
Electrostatic Potential Predicts non-covalent interactions and reactive sites DFT, MP2
HOMO/LUMO Energies Indicates electronic transition properties and charge transfer potential Time-Dependent DFT (TD-DFT)

| Interaction Energies | Models binding with biological targets or other molecules | CCSD(T), MP2 |

Exploration of Emerging Applications in Advanced Materials Science

The powerful electron-withdrawing nature of the fluoro and trifluoromethoxy groups, combined with the rigid, aromatic naphthalene scaffold, makes this compound a highly attractive candidate for applications in advanced materials. numberanalytics.com While its potential is yet to be tapped, research on analogous compounds provides a clear roadmap for exploration.

Organic Electronics: Polyfluorinated aromatic compounds are of great interest as n-type organic semiconductors for use in Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs). nih.gov The fluorine substituents can enhance environmental stability, promote favorable molecular packing, and tune the electronic energy levels for efficient charge injection and transport. researchgate.netnih.gov Future work should involve synthesizing this compound and incorporating it as a building block into novel polymers or small molecules for electronic device fabrication.

Fluoropolymers and High-Performance Materials: Fluorine-containing polymers are renowned for their exceptional thermal stability, chemical resistance, and unique surface properties (e.g., hydrophobicity). numberanalytics.comnumberanalytics.com Investigating the polymerization of derivatives of this compound could lead to new materials with tailored properties for demanding applications, such as advanced coatings, membranes, or dielectrics.

Fluorescent Probes and Sensors: While unsubstituted naphthalene is weakly fluorescent, the introduction of substituents can dramatically alter its photophysical properties. researchgate.net The strong intramolecular charge transfer (ICT) character that can be induced by donor-acceptor groups on the naphthalene ring is a key mechanism for designing fluorescent sensors. researchgate.net Research is needed to characterize the fluorescence of this compound and explore its sensitivity to its local environment, which could form the basis for novel chemical sensors.

The successful application in these areas will depend on overcoming the synthetic and characterization challenges, paving the way for this molecule to contribute to the next generation of advanced functional materials.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 1-fluoro-2-(trifluoromethoxy)naphthalene, and how do reaction conditions influence yield?

  • Answer : Synthesis often involves sequential functionalization of the naphthalene ring. A two-step approach is common:

Fluorination : Electrophilic fluorination using reagents like Selectfluor™ at the 1-position of naphthalene under anhydrous conditions (e.g., acetonitrile, 60–80°C) .

Trifluoromethoxylation : Radical trifluoromethylation (e.g., using CF₃I and a photocatalyst) followed by oxidation to install the trifluoromethoxy group at the 2-position .

  • Critical Parameters : Temperature, solvent polarity, and catalyst choice (e.g., CuI for radical reactions) significantly affect regioselectivity and yield. Impurities from incomplete fluorination can reduce purity by ~15% .

Q. How can structural confirmation of this compound be achieved using spectroscopic techniques?

  • Answer :

  • ¹⁹F NMR : Distinct signals for fluorine (-120 to -130 ppm for aromatic F) and trifluoromethoxy (-55 to -65 ppm) groups confirm substitution positions .
  • GC-MS : Molecular ion peak at m/z 230 (C₁₁H₆F₄O) with fragmentation patterns (e.g., loss of -OCF₃ group) validates structure .
  • X-ray Crystallography : Resolves spatial arrangement, particularly useful for verifying steric effects of the trifluoromethoxy group .

Q. What are the standard protocols for screening acute toxicity of fluorinated naphthalene derivatives in vitro?

  • Answer : Follow OECD Guideline 423 or ATSDR systematic review frameworks :

  • Cell Lines : Use HepG2 (liver) and A549 (lung) cells for cytotoxicity assays (MTT/WST-1).
  • Dose Range : 0.1–100 µM, with 24–72 hr exposure.
  • Endpoints : IC₅₀ values, ROS generation (via DCFH-DA assay), and mitochondrial membrane potential (JC-1 staining) .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoromethoxy group influence the reactivity of this compound in cross-coupling reactions?

  • Answer :

  • Steric Hindrance : The -OCF₃ group at the 2-position reduces accessibility for Pd-catalyzed couplings (e.g., Suzuki), requiring bulky ligands (XPhos) to enhance yields by ~30% .
  • Electronic Effects : Electron-withdrawing -OCF₃ decreases electron density at the 1-fluoro position, slowing nucleophilic aromatic substitution. DFT calculations show a 0.15 eV increase in activation energy compared to non-fluorinated analogs .

Q. What computational strategies are effective for predicting metabolic pathways of this compound in mammalian systems?

  • Answer :

  • In Silico Tools : Use Schrödinger’s ADMET Predictor or MetaCore™ to model cytochrome P450 interactions. Key metabolic sites:
  • Phase I : Hydroxylation at the 4-position of naphthalene (highest electron density).
  • Phase II : Glucuronidation of the hydroxylated metabolite.
  • Validation : Compare with in vitro microsomal assays (human liver microsomes + NADPH) .

Q. How can contradictions in toxicity data between in vivo and in vitro studies for fluorinated naphthalenes be resolved?

  • Answer : Apply ATSDR’s 8-step evidence integration framework :

Risk of Bias Assessment : Use tools like Table C-7 (animal studies) to evaluate dosing consistency and blinding .

Confidence Rating : Assign "High" to studies with dose-response data (e.g., 1–50 mg/kg in rodents) and "Low" to those with undefined exposure durations.

Mechanistic Plausibility : Correlate in vitro oxidative stress data (e.g., lipid peroxidation) with in vivo histopathology (e.g., hepatic vacuolation) .

Methodological Considerations

Q. What experimental designs minimize artifacts when quantifying environmental persistence of this compound?

  • Answer :

  • Hydrolysis Studies : Conduct at pH 4, 7, and 9 (25–50°C) with LC-MS/MS monitoring. Half-life >100 days at pH 7 suggests high persistence .
  • Photodegradation : Use simulated sunlight (Xe lamp, 290–800 nm) in aqueous/organic matrices. The -OCF₃ group increases resistance to UV degradation by 40% compared to -OCH₃ analogs .

Q. How should researchers address batch-to-batch variability in synthesized this compound?

  • Answer :

  • Quality Control : Implement HPLC-DAD (C18 column, 70:30 MeCN/H₂O) with purity thresholds ≥98%.
  • Standardization : Use internal standards (e.g., 1-fluoronaphthalene-d₇) for NMR and MS quantification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.